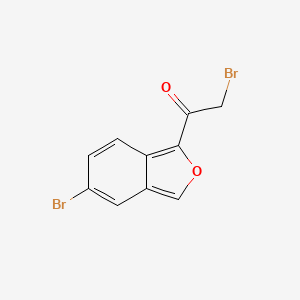
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is a chemical compound with the molecular formula C10H6O2Br2 and a molecular weight of 317.96 g/mol It is characterized by the presence of a benzofuran ring substituted with bromine atoms at specific positions, making it a brominated benzofuran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- typically involves the bromination of benzofuran derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromoacetophenone in the presence of a base such as sodium carbonate and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction proceeds through a series of steps including condensation and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran ketones or acids.
Reduction: Formation of benzofuran alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and benzofuran ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Another brominated ethanone with a phenyl group instead of a benzofuran ring.
Ethanone, 2-bromo-1-(5-fluoro-2-benzofuranyl)-: A similar compound with a fluorine atom instead of a second bromine atom.
Uniqueness
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is unique due to the presence of two bromine atoms and a benzofuran ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Propiedades
Fórmula molecular |
C10H6Br2O2 |
|---|---|
Peso molecular |
317.96 g/mol |
Nombre IUPAC |
2-bromo-1-(5-bromo-2-benzofuran-1-yl)ethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-4-9(13)10-8-2-1-7(12)3-6(8)5-14-10/h1-3,5H,4H2 |
Clave InChI |
FLNNCMZVXKVUOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(OC=C2C=C1Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)

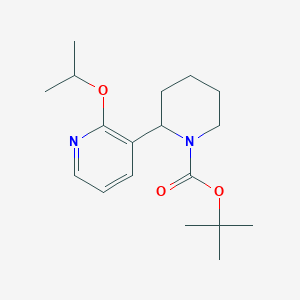

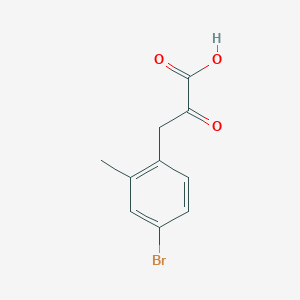

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
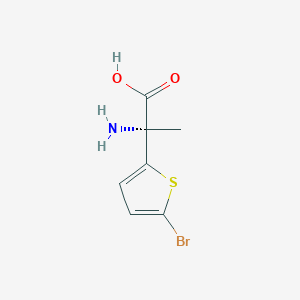

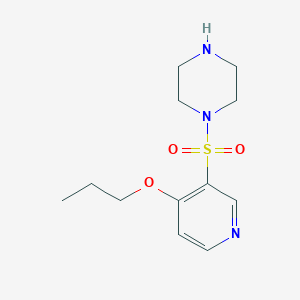
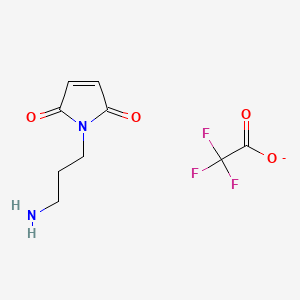
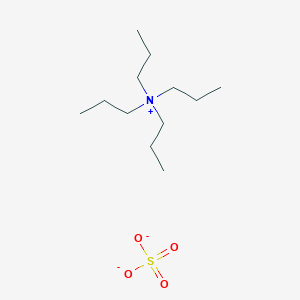
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
